N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide
Description
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core linked to a 2-azabicyclo[2.2.1]heptane moiety via a carboxamide group. This structure combines rigidity from the bicyclic framework with functional versatility from the imidazopyridine system, making it a candidate for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes. Its physicochemical properties, such as solubility and bioavailability, are influenced by the azabicycloheptane group, which may enhance blood-brain barrier penetration .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-13-4-11-3-10(13)5-16-11)9-1-2-12-6-15-8-18(12)7-9/h1-2,6-8,10-11,13,16H,3-5H2,(H,17,19) |
InChI Key |
IPEYRTUBKLROHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=CN4C=NC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, palladium catalysts are often used in the aminoacyloxylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the palladium-catalyzed reactions can yield a variety of functionalized aza-bicyclic structures .
Scientific Research Applications
Neuropharmacology
Research indicates that N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide exhibits notable biological activity, particularly as a ligand for various neurotransmitter receptors. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like effects , making it a candidate for further investigation in treating mood disorders .
Moreover, this compound has been studied for its interactions with serotonin and dopamine receptors, which are critical in mood regulation and neuroprotection. Techniques such as radioligand binding assays have been employed to evaluate its binding profiles and efficacy at these target receptors.
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have gained attention for their potential as antimicrobial agents . Research has shown that compounds with similar structures exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents can enhance their antimicrobial efficacy while maintaining low cytotoxicity levels .
Comparative Analysis with Related Compounds
Several compounds share structural motifs with this compound, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Azabicyclo[3.3.1]nonan-3-yl)imidazo[1,5-a]pyridine | Similar bicyclic structure | Different nitrogen positioning affects receptor binding |
| 6-Methylimidazo[1,2-a]pyridine | Lacks bicyclic amine | Known carcinogen; different biological activity |
| 4-(Aminomethyl)imidazo[1,5-a]pyridine | Contains amine but no bicyclic structure | Potentially different pharmacological effects |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential, emphasizing the uniqueness of this compound in drug discovery efforts.
Mechanism of Action
The exact mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in their heterocyclic cores, substituent positions, and functional groups. Below is a detailed comparison with a closely related compound identified in the evidence:
Key Structural Differences
Implications of Structural Variations
Core Heterocycle: The pyridine core in the target compound (imidazo[1,5-a]pyridine) provides a six-membered aromatic ring with one nitrogen atom, whereas the pyrimidine analog (imidazo[1,5-c]pyrimidine) contains two nitrogen atoms in its six-membered ring. Pyrimidine-based systems often exhibit improved metabolic stability compared to pyridine derivatives due to reduced susceptibility to oxidative degradation.
Carboxamide Position: The shift from position 6 (target compound) to position 7 (analog) alters hydrogen-bonding interactions.
Azabicycloheptane Moiety :
- Both compounds retain the 2-azabicyclo[2.2.1]heptane group, suggesting shared conformational constraints that may limit off-target effects in therapeutic applications.
Research Findings and Functional Insights
- Bioavailability : The azabicycloheptane moiety is associated with improved CNS penetration in related compounds, as seen in FDA-approved drugs like varenicline (a nicotinic receptor partial agonist) .
- Selectivity : Pyrimidine cores (as in the analog) often demonstrate higher selectivity for kinases or purinergic receptors compared to pyridine derivatives, though this depends on substituent positioning .
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C14H16N4O
- Molecular Weight : 256.3 g/mol
- CAS Number : 588725-15-9
The compound features a bicyclic structure that contributes to its unique pharmacological properties, particularly in targeting specific biological pathways.
This compound primarily interacts with various biological targets, including:
- Penicillin-Binding Proteins (PBPs) : The compound has shown potential as an inhibitor of PBPs, which are critical in bacterial cell wall synthesis and are key targets for β-lactam antibiotics. Its interaction with PBPs may contribute to its antibacterial activity .
- Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells, suggesting selective cytotoxicity .
Case Studies
-
Antibacterial Activity :
- A study investigated the efficacy of various derivatives of azabicyclo compounds against resistant bacterial strains. Results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus, particularly strains expressing PBP2a, which is known for conferring resistance to standard β-lactam treatments .
-
Anticancer Properties :
- In a series of experiments involving murine liver cell lines, specific derivatives of this compound were highlighted for their ability to inhibit cancer cell proliferation and motility at concentrations as low as 10 µM. This selectivity suggests a promising avenue for developing targeted cancer therapies .
Pharmacological Profiles
The pharmacological profiles of derivatives derived from this compound have been characterized through various assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
